1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
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Overview
Description
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines imidazo, pyridazin, pyrazolo, and piperazine moieties, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-b]pyridazin-6-yl moiety: This can be achieved through cyclization reactions involving appropriate substituted pyridazines and imidazole derivatives.
Synthesis of the pyrazolo[1,5-a]pyrimidin-7-yl moiety: This involves the condensation of pyrazole derivatives with pyrimidine precursors under controlled conditions.
Coupling of the two moieties: The final step involves the coupling of the imidazo[1,2-b]pyridazin-6-yl and pyrazolo[1,5-a]pyrimidin-7-yl moieties with piperazine using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-b]pyridazin-6-amine
- Imidazo[1,2-a]pyridine derivatives
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C18H20N8 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H20N8/c1-13-11-18(26-16(20-13)5-6-19-26)24-9-7-23(8-10-24)17-4-3-15-21-14(2)12-25(15)22-17/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
PETISNCWWIKWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NN5C=C(N=C5C=C4)C |
Origin of Product |
United States |
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